![molecular formula C17H15ClN2OS B2538728 N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide CAS No. 790263-75-1](/img/structure/B2538728.png)
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide involves various strategies to incorporate the benzothiazole moiety into the desired framework. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was achieved by creating a structure-activity relationship (SAR) and biochemical characterization, indicating a methodical approach to compound development . Similarly, novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamide derivatives were synthesized by reacting potassium salts with different amines, showcasing the versatility of the synthetic routes available for such compounds . These methods provide a foundation for the synthesis of related compounds, including the target molecule of interest.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been extensively studied using various techniques. For example, the X-ray single crystal diffraction technique was used to characterize the structure of a related compound, revealing its crystallization in the orthorhombic space group and providing detailed geometric parameters . Another study also employed X-ray diffraction, IR, 1H and 13C NMR, and computational methods to investigate the molecular and electronic structure of a similar compound, offering insights into the conformational and electronic properties that could be relevant to the target molecule .
Chemical Reactions Analysis
The reactivity of the benzothiazole moiety in the context of chemical reactions has been explored through the synthesis of various derivatives. For instance, the multifunctional 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide was used as a precursor for the synthesis of poly-substituted thiophenes and 1,3,4-thiadiazoles . This indicates that the benzothiazole core can participate in a range of chemical transformations, which could be applicable to the synthesis and further functionalization of the target molecule.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide are not directly reported in the provided papers, the studies do offer insights into related compounds. For example, the in vitro antitumor activity of certain benzothiazole derivatives was evaluated, suggesting potential biological activities that could be relevant to the target molecule . Additionally, computational studies provided theoretical predictions of vibrational frequencies, molecular electrostatic potential, and non-linear optical properties, which are important physical and chemical characteristics that could be extrapolated to the target compound .
Scientific Research Applications
Luminescent Properties and White Light Emission
Benzothiazole derivatives exhibit significant luminescent properties that are valuable for the development of white-light-emitting devices. A study by Lu et al. (2017) demonstrated that benzothiazole analogues like N-[4-(benzothiazol-2-yl)phenyl]-octanamide, among others, show bright emissions in aggregated states across blue-violet, green, and orange spectrums. These emissions complement each other to produce white light when doped into a polymer matrix, highlighting their potential in creating efficient white-light-emitting devices with simple fabrication processes (Lu et al., 2017).
Inhibition of MMPs in Tissue Damage
Incerti et al. (2018) synthesized 4-thiazolidinone derivatives that combine a benzisothiazole and 4-thiazolidinone framework, aiming to evaluate their effectiveness in affecting inflammatory/oxidative processes. These processes involve free radicals and inflammatory mediators like nuclear factor κB and MMPs. The study found that one of the derivatives exhibited high activity in inhibiting MMP-9, suggesting a potential for wound healing applications (Incerti et al., 2018).
Antitumor Activities
A series of studies have investigated the antitumor potential of benzothiazole derivatives. Chua et al. (1999) explored the synthesis of N-acyl derivatives of arylamines, revealing that these compounds undergo metabolic transformations, including N-acetylation and oxidation, which play a crucial role in their antitumor activities. Specifically, certain acetylated derivatives retained selective antitumor activity, indicating a novel mechanism of action against cancer cells (Chua et al., 1999).
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and ultimately, bacterial cell death .
Result of Action
The result of the action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes bacterial cell death, thereby exhibiting its anti-tubercular activity .
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11(18)17(21)19-13-8-6-12(7-9-13)10-16-20-14-4-2-3-5-15(14)22-16/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJDINVVWPJKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

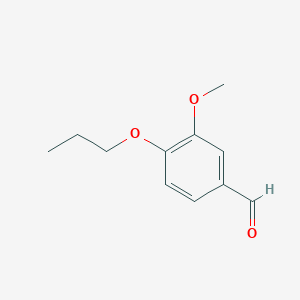

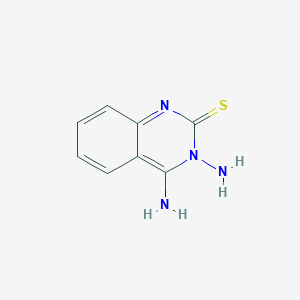
![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)
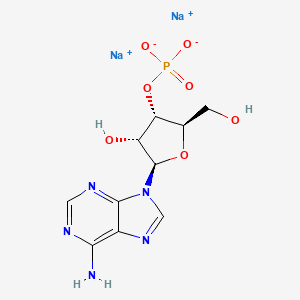
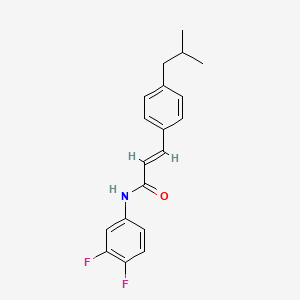
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)


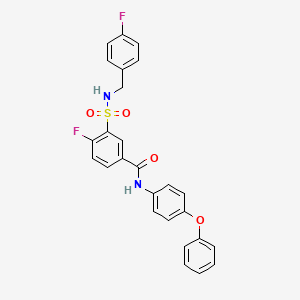
![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)
![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)
